molecular formula C13H10Cl2N2O4S B1672658 FH535 CAS No. 108409-83-2

FH535

Número de catálogo: B1672658
Número CAS: 108409-83-2
Peso molecular: 361.2 g/mol
Clave InChI: AXNUEXXEQGQWPA-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

FH535 es un inhibidor sintético de molécula pequeña que se dirige a las vías de señalización Wnt/β-catenina y del receptor activado por proliferadores de peroxisomas (PPAR). Ha demostrado un potencial significativo en la investigación del cáncer debido a su capacidad para inhibir el crecimiento tumoral y la metástasis .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de FH535 implica múltiples pasos, comenzando con materiales de partida disponibles comercialmenteLas condiciones de reacción típicamente implican el uso de disolventes orgánicos, catalizadores y temperaturas controladas para asegurar un alto rendimiento y pureza .

Métodos de producción industrial

La producción industrial de this compound sigue rutas sintéticas similares pero a mayor escala. El proceso está optimizado para la rentabilidad y la eficiencia, a menudo involucrando sistemas automatizados y medidas estrictas de control de calidad para garantizar la consistencia y la pureza del producto final .

Análisis De Reacciones Químicas

Tipos de reacciones

FH535 experimenta varias reacciones químicas, incluyendo:

Reactivos y condiciones comunes

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios disolventes orgánicos. Las condiciones a menudo implican temperaturas y pH controlados para lograr las transformaciones deseadas .

Productos principales

Los productos principales formados a partir de estas reacciones son típicamente derivados de this compound con grupos funcionales modificados. Estos derivados pueden tener diferentes niveles de actividad y especificidad hacia las vías Wnt/β-catenina y PPAR .

Aplicaciones Científicas De Investigación

Pancreatic Cancer

FH535 has demonstrated significant efficacy in repressing pancreatic cancer xenograft growth in vivo. In studies involving nude mice bearing pancreatic cancer xenografts, treatment with this compound led to a notable reduction in tumor size and weight without inducing significant body weight loss in the subjects .

Key Findings:

  • Dosage: 25 mg/kg administered intraperitoneally every two days for 20 days.
  • Outcome: Significant reduction in tumor volume compared to control groups.

Colon Cancer

In colon cancer cell lines, particularly HT29 and SW480, this compound has been shown to inhibit cell proliferation and motility. The compound effectively downregulated cancer stem cell markers (CD24, CD44, CD133) and reduced the expression of matrix metalloproteinases involved in invasion .

Key Findings:

  • IC50 Values: 18.6 μM for HT29 and 33.2 μM for SW480.
  • Mechanisms: Suppressed migration through wound-healing assays and downregulated β-catenin expression.

Osteosarcoma

Research indicates that this compound exerts cytotoxic effects on osteosarcoma cells by inhibiting Wnt signaling pathways. The compound was found to decrease the PARylation of Axin2 and PARP1, suggesting a mechanism of action through inhibition of TNKS1/2 enzymes involved in Wnt signaling .

Key Findings:

  • Cytotoxicity: Effective against various osteosarcoma cell lines.
  • Mechanism: Impairs canonical Wnt signaling.

Data Summary Table

Cancer TypeCell LinesIC50 (μM)Administration MethodKey Outcomes
Pancreatic CancerPANC-1N/Ai.p., 25 mg/kg every 2 daysReduced tumor size and weight
Colon CancerHT29, SW48018.6, 33.2N/AInhibited proliferation and motility
OsteosarcomaVariousN/AN/ACytotoxic effects observed

Case Study 1: Inhibition of Pancreatic Cancer Growth

A study published in Oncotarget demonstrated that this compound not only inhibited the growth of pancreatic cancer cells but also affected the tumor microenvironment by reducing angiogenesis . The findings suggest that this compound could be a valuable therapeutic agent for pancreatic cancer treatment.

Case Study 2: Effects on Colon Cancer Stemness

In another investigation focused on colon cancer stemness, this compound was shown to significantly reduce the expression of stem cell markers in HT29 cells. This study utilized real-time quantitative PCR and Western blotting techniques to confirm the downregulation of critical genes involved in stemness maintenance .

Mecanismo De Acción

FH535 ejerce sus efectos inhibiendo las vías de señalización Wnt/β-catenina y PPAR. Bloquea la interacción entre β-catenina y PPAR, previniendo la activación de genes diana aguas abajo involucrados en la proliferación y supervivencia celular. Esta inhibición dual conduce a una reducción del crecimiento tumoral y la metástasis en varios modelos de cáncer .

Comparación Con Compuestos Similares

Compuestos similares

Unicidad de this compound

This compound es único debido a su inhibición dual de las vías Wnt/β-catenina y PPAR. Esta doble orientación proporciona un rango más amplio de actividades antitumorales en comparación con los compuestos que inhiben solo una vía. Además, this compound ha demostrado eficacia en varios modelos de cáncer, lo que lo convierte en una herramienta valiosa en la investigación del cáncer .

Actividad Biológica

FH535 is a small molecule compound recognized for its role as an inhibitor of the Wnt/β-catenin signaling pathway, which is crucial in various cancer types. This article explores the biological activity of this compound, focusing on its effects on different cancer cell lines, mechanisms of action, and potential therapeutic applications.

This compound functions primarily by inhibiting the Wnt/β-catenin signaling pathway. This pathway is instrumental in regulating cell proliferation, survival, and differentiation. The inhibition of this pathway by this compound leads to a series of downstream effects:

  • Reduction in Cell Proliferation : this compound has been shown to significantly inhibit the proliferation of various cancer cell lines, including colon, breast, lung, pancreatic, and liver cancers. The IC50 values for colon cancer cell lines HT29 and SW480 were determined to be 18.6 μM and 33.2 μM, respectively .
  • Induction of Apoptosis : Studies have indicated that this compound induces apoptosis in cancer cells by downregulating cyclin D1 and survivin, which are critical for cell cycle progression and survival .
  • Suppression of Cancer Stemness : this compound reduces the expression of cancer stem cell markers (CD24, CD44, CD133) in HT29 cells, suggesting a potential role in targeting cancer stem cells .

In Vitro Studies

Several in vitro studies have demonstrated the efficacy of this compound in inhibiting cancer cell growth and migration:

  • Colon Cancer : In a study using HT29 and SW480 cell lines, this compound treatment resulted in decreased migration and invasion capabilities as measured by wound-healing assays and Transwell assays. Additionally, RNA sequencing revealed that this compound altered pathways associated with DNA replication and metabolism .
  • Hepatocellular Carcinoma (HCC) : this compound was found to suppress the proliferation of HCC cell lines (HLF and PLC/PRF/5) by inducing apoptosis and inhibiting cyclin D1 expression. This indicates its potential utility in liver cancer treatment .
  • Osteosarcoma : In osteosarcoma models, this compound exhibited cytotoxic effects and inhibited markers of canonical Wnt signaling. This suggests its potential as a chemotherapeutic agent for osteosarcoma .

In Vivo Studies

In vivo studies support the findings from in vitro research:

  • Xenograft Models : In a study involving HT29 xenografts in nude mice, treatment with this compound resulted in significantly smaller tumor volumes compared to controls after 12 days. Immunohistochemical analysis showed reduced Ki-67 expression in tumors from this compound-treated mice, indicating decreased proliferation rates .

Summary of Research Findings

The following table summarizes key findings from various studies regarding the biological activity of this compound:

Cancer Type Cell Lines Primary Effects IC50 Values
Colon CancerHT29, SW480Inhibition of proliferation and motility18.6 μM (HT29)
Downregulation of stem cell markers33.2 μM (SW480)
Hepatocellular CarcinomaHLF, PLC/PRF/5Induction of apoptosisNot specified
OsteosarcomaDoxorubicin-resistant OSCytotoxicity; inhibition of Wnt signalingNot specified

Propiedades

IUPAC Name

2,5-dichloro-N-(2-methyl-4-nitrophenyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10Cl2N2O4S/c1-8-6-10(17(18)19)3-5-12(8)16-22(20,21)13-7-9(14)2-4-11(13)15/h2-7,16H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXNUEXXEQGQWPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])NS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Cl2N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60392716
Record name FH535
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60392716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

361.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108409-83-2
Record name FH535
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60392716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5-Dichloro-N-(2-methyl-4-nitrophenyl)-benzenesulfonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
FH535
Reactant of Route 2
Reactant of Route 2
FH535
Reactant of Route 3
Reactant of Route 3
FH535
Reactant of Route 4
Reactant of Route 4
FH535
Reactant of Route 5
Reactant of Route 5
FH535
Reactant of Route 6
Reactant of Route 6
FH535
Customer
Q & A

Q1: What is the primary molecular target of FH535?

A1: this compound primarily targets the Wnt/β-catenin signaling pathway. [, , ]

Q2: How does this compound interact with the Wnt/β-catenin signaling pathway?

A2: this compound disrupts the Wnt/β-catenin signaling pathway by inhibiting β-catenin/Tcf-mediated transcriptional activity. [] The exact mechanism is still under investigation, but studies suggest it might act through:* Inhibition of β-catenin/TCF complex formation: this compound may prevent β-catenin from binding to TCF transcription factors, thus inhibiting the transcription of Wnt target genes. []* Promotion of β-catenin degradation: Studies suggest this compound may enhance β-catenin phosphorylation and degradation, leading to reduced levels of active β-catenin in the nucleus. []* Modulation of Tankyrase activity: Research indicates that this compound might inhibit Tankyrase enzymes, which play a role in regulating β-catenin levels. []

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C13H9Cl2N3O4S, and its molecular weight is 386.22 g/mol.

Q4: How do structural modifications of this compound affect its activity?

A4: Studies investigating the structure-activity relationship of this compound and its analogs have shown that:

  • Sulfonamide moiety is crucial: Modifications to the sulfonamide group significantly affect activity, suggesting its importance for target binding. []
  • N-methylation abolishes activity: The N-methylated analog of this compound (this compound-M) loses its ability to inhibit both Wnt signaling and act as a mitochondrial uncoupler, highlighting the importance of the specific chemical structure for its biological activity. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.